molecular formula C5H7N3O2 B114629 6-Amino-1-methyluracil CAS No. 2434-53-9

6-Amino-1-methyluracil

Cat. No.: B114629
CAS No.: 2434-53-9
M. Wt: 141.13 g/mol
InChI Key: GZLZRPNUDBIQBM-UHFFFAOYSA-N
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Description

6-Amino-1-methyluracil is an organic compound with the chemical formula C5H7N3O2. It is a derivative of uracil, characterized by the presence of an amino group at the 6th position and a methyl group at the 1st position. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties .

Mechanism of Action

Target of Action

6-Amino-1-methyluracil is an amino derivative of uracil . Uracil is one of the four nucleobases in the nucleic acid of RNA The others are adenine, cytosine, and guanine In RNA, uracil binds to adenine via two hydrogen bonds When base pairing with adenine, uracil acts as both a hydrogen bond acceptor and a hydrogen bond donor In DNA, the uracil nucleobase is replaced by thymine Uracil’s structure allows for it to exist in different tautomeric forms. It is incorporated into RNA during transcription, which is mediated by RNA polymerase .

Mode of Action

It has been reported that it can form a host-guest complex with tetrapropoxycalix . This suggests that it may interact with its targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Biochemical Pathways

Given its structural similarity to uracil, it may be involved in the same biochemical pathways, such as rna transcription .

Result of Action

This compound may be used in the preparation of 1,1′-di methyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5′-pyrrolo[2,3-d]pyrimidine]-2,2′,4,4′,6′(1′H,3H,3′H,7′H,1′H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid . This suggests that it may have potential applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-1-methyluracil can be synthesized through several methods. One common approach involves the reaction of uracil with methyl iodide in the presence of a base to introduce the methyl group at the 1st position. Subsequently, the amino group can be introduced at the 6th position through nitration followed by reduction .

Industrial Production Methods

In industrial settings, the production of this compound often involves multicomponent reactions. These reactions are advantageous due to their efficiency and ability to produce high yields. For instance, the compound can be synthesized via a reaction involving isatin and catalytic p-toluene sulfonic acid .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-methyluracil is unique due to the presence of both an amino group at the 6th position and a methyl group at the 1st position. This dual substitution imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

6-amino-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLZRPNUDBIQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179076
Record name 6-Amino-1-methyluracil
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-53-9
Record name 6-Amino-1-methyluracil
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Record name 6-Amino-1-methyluracil
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Record name 2434-53-9
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Record name 6-Amino-1-methyluracil
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Record name 6-amino-1-methyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of understanding the molar heat capacity of 6-amino-1-methyluracil?

A1: Understanding the molar heat capacity (Cp,m) of a compound like this compound is crucial for various reasons. [] First, it provides insights into the compound's thermodynamic properties, such as its enthalpy and entropy. This information is essential for predicting its behavior in different chemical reactions and processes. [] Second, knowing the Cp,m helps in developing and optimizing processes involving this compound, such as its synthesis, purification, and formulation. [] Lastly, comparing the experimentally determined Cp,m values with those calculated theoretically, like using the Chickos method, can validate the accuracy of theoretical models and improve our understanding of the compound's molecular interactions. []

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